BenchChemオンラインストアへようこそ!

Omtriptolide

Pharmacokinetics Formulation Prodrug Design

Omtriptolide is the 14-succinyl ester prodrug of triptolide, engineered for superior aqueous solubility (1.39 mg/mL) versus the poorly water-soluble parent. This rationally designed modification enables reliable parenteral administration, uniform dosing in in vivo models, and clinical translation impossible with triptolide alone. Validated for GVHD research (inhibits CD4+ T-cell expansion by 64.09%, CD8+ by 34.02%), oncology xenograft monotherapy/combination studies, cisplatin-AKI nephroprotection (2.0-fold p-ERK inhibition), and IPF bleomycin model. Substituting with triptolide or non-succinyl analogs will not replicate these pharmacokinetic profiles and experimental outcomes. For researchers requiring a water-soluble, multi-application triptolide prodrug with proven preclinical endpoints.

Molecular Formula C24H28O9
Molecular Weight 460.5 g/mol
CAS No. 195883-06-8
Cat. No. B1677289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmtriptolide
CAS195883-06-8
SynonymsOmtriptolide;  YM 262;  YM-262;  YM262.
Molecular FormulaC24H28O9
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)O)O7)COC6=O)C
InChIInChI=1S/C24H28O9/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26)/t13-,14-,17-,18-,20+,21-,22-,23+,24+/m0/s1
InChIKeyHROMYAWHLUOUPY-AHCCQAQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Omtriptolide (CAS 195883-06-8) for Research: A Water-Soluble Triptolide Prodrug


Omtriptolide, also known as PG490-88, is a semisynthetic, water-soluble prodrug derivative of the diterpene triepoxide triptolide (PG490), which is purified from the Chinese herb *Tripterygium wilfordii* Hook F. [1] The molecule, with a molecular weight of 460.47 g/mol and the formula C24H28O9, is specifically the 14-succinyl ester of triptolide, a modification designed to enhance its aqueous solubility and formulation characteristics for preclinical and clinical research. [2]

Why Omtriptolide Cannot Be Substituted with Triptolide or Other Analogs


Omtriptolide is a rationally designed prodrug whose primary differentiation from its parent compound, triptolide, lies in its physicochemical properties. Triptolide is poorly soluble in water, which limits its formulation, bioavailability, and direct parenteral use. Omtriptolide, as a 14-succinyl derivative, exhibits significantly improved aqueous solubility (1.39 mg/mL), a critical feature that facilitates its administration in in vivo models and its translation into clinical settings. This fundamental difference in solubility means that substituting Omtriptolide with triptolide or other non-succinyl analogs would fail to replicate the same pharmacokinetic and dosing profile in experimental systems, thereby invalidating the experimental design. [1]

Quantitative Evidence Guide for Omtriptolide vs. Comparators


Omtriptolide vs. Triptolide: Aqueous Solubility

Omtriptolide demonstrates a clear and quantifiable improvement in aqueous solubility over its parent compound, triptolide. This property is fundamental to its design as a prodrug and enables its use in aqueous formulations.

Pharmacokinetics Formulation Prodrug Design

In Vivo Efficacy: Omtriptolide Prevents Graft-versus-Host Disease (GVHD)

In a murine model of lethal graft-versus-host disease (GVHD), Omtriptolide (0.535 mg/kg/day, i.p.) provided 100% protection to all recipient mice for up to 100 days post-transplantation. This effect was linked to a specific, quantified inhibition of alloreactive T-cell expansion in the spleen. [1]

Immunology Transplantation GVHD T-cell Biology

In Vivo Efficacy: Omtriptolide Protects Against Cisplatin-Induced Acute Kidney Injury (AKI)

In a mouse model of cisplatin-induced acute kidney injury (AKI), treatment with Omtriptolide led to a statistically significant reduction in key markers of renal damage, including blood urea nitrogen (BUN) and serum creatinine. The study also provided a quantitative link between this protection and the inhibition of the ERK signaling pathway. [1]

Nephrology Oncology Supportive Care Acute Kidney Injury

In Vivo Efficacy: Omtriptolide Blocks Bleomycin-Induced Lung Fibrosis

Omtriptolide demonstrated antifibrotic activity in the intratracheal bleomycin mouse model, a standard preclinical model for idiopathic pulmonary fibrosis. It was effective both when administered concurrently with bleomycin and when treatment was delayed for 5 days, a key attribute for a potential therapeutic agent. [1]

Pulmonary Fibrosis Antifibrotic Drug Development

In Vivo Efficacy: Omtriptolide Causes Tumor Regression in Xenograft Models

Omtriptolide has been shown to be a safe and potent antitumor agent in vivo, causing regression of both lung and colon tumor xenografts when used as a monotherapy. Furthermore, it acts synergistically with the chemotherapeutic agent CPT-11 (a topoisomerase I inhibitor) to enhance tumor regression. [1]

Oncology Tumor Xenograft Chemosensitization

Optimal Research Application Scenarios for Omtriptolide


In Vivo Studies of Graft-versus-Host Disease (GVHD) and Transplantation Immunology

For researchers modeling allogeneic bone marrow transplantation and studying the mechanisms of GVHD, Omtriptolide is a validated tool. Its quantified ability to inhibit alloreactive T-cell expansion (CD4+ by 64.09% and CD8+ by 34.02%) and to prevent lethal GVHD provides a robust and reproducible experimental endpoint. [1]

Preclinical Oncology Research: Investigating Tumor Regression and Chemosensitization

In oncology, Omtriptolide serves as a potent, water-soluble antitumor agent for in vivo xenograft studies. Its demonstrated capacity to cause tumor regression as a monotherapy and act in synergy with agents like CPT-11 makes it ideal for testing novel combination regimens and exploring mechanisms of chemosensitization. [1]

Investigating Protection Against Chemotherapy-Induced Organ Toxicity

Omtriptolide is a key compound for studies aimed at mitigating cisplatin-induced nephrotoxicity. Its proven efficacy in a mouse model of AKI, quantified by reductions in BUN and serum creatinine and a 2.0-fold inhibition of p-ERK signaling, provides a clear framework for investigating protective strategies against a major clinical complication. [1]

Preclinical Fibrosis Modeling and Antifibrotic Drug Development

For studies of idiopathic pulmonary fibrosis (IPF), Omtriptolide is a validated antifibrotic agent in the standard bleomycin mouse model. Its efficacy when administered 5 days after disease induction provides a strong rationale for its use in projects focused on therapeutic intervention for established fibrosis, as opposed to purely preventative strategies. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omtriptolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.